molecular formula C13H19BO2 B1364834 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 87100-28-5

2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1364834
CAS RN: 87100-28-5
M. Wt: 218.1 g/mol
InChI Key: YCNQPAVKQPLZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Benzylboronic Acid Pinacol Ester, is a chemical compound with the molecular formula C13H19BO2 . It is a liquid at 20°C and has a molecular weight of 218.10 .


Synthesis Analysis

The synthesis of 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .


Chemical Reactions Analysis

2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the borylation of alkylbenzenes to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid at 20°C . It has a boiling point of 65°C at 0.2 mmHg . The compound has a refractive index of 1.49 and a specific gravity of 0.99 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Boronic Esters : The compound is utilized in the synthesis of various boronic esters, such as benzyloxycyanophenylboronic esters, demonstrating its role in creating diverse boron-containing molecules (El Bialy, Abd El Kader, & Boykin, 2011).
  • Reduction of Ketones : It acts as a catalyst in the reduction of ketones, showing its importance in chemical transformations and synthesis (Query et al., 2011).
  • Synthesis of Modified Phenylboronic Acid Derivatives : This compound is crucial in synthesizing ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, indicating its versatility in creating specialized molecules (Spencer et al., 2002).

Applications in Catalysis and Materials Science

  • Borylation of Arylbromides : It is instrumental in the Pd-catalyzed borylation of arylbromides, highlighting its role in catalysis and organic synthesis (Takagi & Yamakawa, 2013).
  • Hydroboration of Alkenes : Its derivatives are used in the hydroboration of alkenes, showcasing its application in creating organoboronate esters, which are significant in organic synthesis (Fritschi et al., 2008).
  • Catalytic Hydroboration : It is part of a boron-substituted catalyst system for the hydroboration of aldehydes, imines, and ketones, indicating its role in facilitating catalytic reactions (Koren-Selfridge et al., 2009).

Advanced Research and Development

  • Development of Silicon-Based Drugs : A derivative of this compound has been utilized in the synthesis of biologically active silicon-based compounds, illustrating its potential in drug development and materials science (Büttner et al., 2007).
  • Synthesis of Stilbenes and Polyenes : Its derivatives have been synthesized for potential use in the creation of materials for LCD technology and therapeutic agents for neurodegenerative diseases (Das et al., 2015).

Additional Insights

  • Electrochemical Properties : The compound's sulfur-containing derivatives have been analyzed electrochemically, providing insights into the β-effect of organoborate, crucial for understanding its redox behavior and potential applications in electrochemistry (Tanigawa et al., 2016).
  • Curing Activity in Epoxy Resin : A hetero-oxy borane derivative of this compound shows latent curing activity for epoxy resins, underlining its significance in material science and industrial applications (Gao et al., 2014).

Safety And Hazards

The compound is classified as an irritant, causing skin and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical attention if skin irritation or eye irritation persists .

properties

IUPAC Name

2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNQPAVKQPLZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007338
Record name 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

87100-28-5
Record name 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.